molecular formula C24H16ClN3O5S B2674740 ethyl 5-(1-benzofuran-2-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-93-1

ethyl 5-(1-benzofuran-2-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2674740
CAS No.: 851950-93-1
M. Wt: 493.92
InChI Key: XWQPKJPQNZMEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,4-d]Pyridazine Derivatives

Thieno[3,4-d]pyridazine derivatives emerged as a significant class of heterocyclic compounds in the late 20th century, driven by the need to develop novel bioactive molecules. Early work focused on pyridazine cores due to their electron-deficient nature, which facilitates diverse chemical modifications. The fusion of thiophene rings with pyridazine systems, such as thieno[2,3-c]pyridazine, was first reported in the 1990s through cyclocondensation reactions involving aminothiophene carboxamides and formamide. These reactions highlighted the structural versatility of pyridazine derivatives, enabling the incorporation of sulfur-containing heterocycles to enhance electronic properties and biological interactions. By the 2000s, advances in synthetic methodologies, such as the use of phosphorus pentasulfide (P₂S₅) to convert pyridazinones to pyridazinethiones, further expanded the library of thieno[3,4-d]pyridazine analogs. The discovery of their antimicrobial and antitumor activities in the 2010s solidified their role in medicinal chemistry.

Significance of Benzofuran-Thieno[3,4-d]Pyridazine Conjugates in Medicinal Chemistry

Benzofuran-thieno[3,4-d]pyridazine conjugates represent a strategic fusion of two pharmacophoric motifs: the aromatic stability of benzofuran and the bioactivity of thieno-pyridazine. Benzofuran derivatives, such as those cataloged in , are known for their antimicrobial and anti-inflammatory properties, while thieno-pyridazines exhibit potent enzyme inhibition and receptor modulation. Hybridizing these systems amplifies their therapeutic potential by improving binding affinity to biological targets. For instance, the benzofuran moiety enhances lipophilicity, facilitating membrane penetration, while the thieno-pyridazine core provides sites for hydrogen bonding and π-π stacking. This synergy is exemplified by compounds like ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate, which shows dual activity as an adenosine A1 receptor modulator and antimicrobial agent.

Structural Classification of Heterocyclic/Benzofuran Hybrids

Hybrid systems integrating benzofuran with thieno[3,4-d]pyridazine can be classified into three categories:

  • Linear hybrids : Benzofuran and thieno-pyridazine moieties connected via alkyl or amide linkers (e.g., ethyl carboxylate bridges).
  • Fused hybrids : Direct annulation of benzofuran to the thieno-pyridazine core, as seen in angular furanocoumarins.
  • Substituted hybrids : Functional groups like 4-chlorophenyl or fluorophenyl appended to the heterocyclic scaffold to modulate electronic and steric properties.

The target compound, ethyl 5-(1-benzofuran-2-amido)-3-(4-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate, falls into the linear hybrid category. Its structure features a benzofuran unit linked via an amide bond to the thieno-pyridazine core, with a 4-chlorophenyl group at position 3 and an ethyl carboxylate at position 1.

Rationale for Investigating Ethyl 5-(1-Benzofuran-2-Amido)-3-(4-Chlorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate

This compound is of interest due to its multifunctional design:

  • Benzofuran moiety : Imparts aromatic stability and potential antiproliferative activity.
  • 4-Chlorophenyl group : Enhances lipophilicity and electron-withdrawing effects, improving target affinity.
  • Thieno[3,4-d]pyridazine core : Serves as a hydrogen-bond acceptor and modulates enzyme interactions.

Preliminary studies on analogous compounds, such as 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl) derivatives, demonstrated MIC values of ≤2 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential. The chloro substituent may further optimize pharmacokinetic properties by reducing metabolic degradation.

Table 1 : Key Structural Features and Hypothesized Bioactivities of the Target Compound

Structural Feature Role in Bioactivity Supporting Evidence
Benzofuran-2-amido group Enhances DNA intercalation Antimicrobial activity in
4-Chlorophenyl substituent Improves lipophilicity and target binding SAR studies in
Thieno[3,4-d]pyridazine core Facilitates enzyme inhibition Antitumor data in

Properties

IUPAC Name

ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O5S/c1-2-32-24(31)20-16-12-34-22(26-21(29)18-11-13-5-3-4-6-17(13)33-18)19(16)23(30)28(27-20)15-9-7-14(25)8-10-15/h3-12H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQPKJPQNZMEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(1-benzofuran-2-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C24H16ClN3O5S. The structure comprises a thieno[3,4-d]pyridazine core with various functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler benzofuran derivatives, utilizing methods such as cyclization and acylation. The synthetic route can be optimized to enhance yield and purity, which is critical for biological testing.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer potential. Studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
MCF71.18
HCT1161.38
PC31.97

The above data illustrates that certain derivatives demonstrate potent inhibitory activity against cancer cell lines, suggesting that this compound may have similar or enhanced efficacy.

Pim Kinase Inhibition

Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases implicated in the progression of various hematopoietic malignancies. This compound and its analogs have been investigated for their ability to inhibit these kinases.

Table 2: Pim Kinase Inhibition Data

CompoundIC50 (μM)Remarks
Ethyl Compound0.05Potent inhibitor
Known Inhibitor0.02Comparison reference

The compound's ability to inhibit Pim kinases suggests it could be a viable candidate for further development in cancer therapeutics.

Hypolipidemic Effects

Some studies have also explored the hypolipidemic effects of related compounds. For instance, derivatives exhibiting structural similarities have shown significant reductions in serum cholesterol and triglyceride levels in animal models.

Table 3: Hypolipidemic Activity in Animal Models

CompoundDose (%)Cholesterol Reduction (%)
Related Compound0.0523
Control--

These findings indicate the potential for this compound to influence lipid metabolism positively.

Case Studies and Research Findings

Recent research has focused on optimizing the biological activity of thieno[3,4-d]pyridazine derivatives through structural modifications. For instance:

  • In Vitro Studies : Various analogs were tested against different cancer cell lines to evaluate their cytotoxicity and selectivity.
  • In Vivo Studies : Animal models were utilized to assess the pharmacokinetics and therapeutic efficacy of selected compounds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Method Key References
Target Compound Thieno[3,4-d]pyridazine 4-Chlorophenyl, Benzofuran-2-amido, Ethyl carboxylate N/A ~500 (estimated) Likely multi-step coupling (amide formation, esterification) Inferred from analogs
Example 62 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromen-4-one, Methylthiophene 227–230 560.2 Suzuki-Miyaura coupling (Pd catalyst)
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, Dipentylamine, Ethyl carboxylate N/A 506.0 (calculated) Crystallographically resolved (R factor = 0.054)
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate () Thieno[3,4-d]pyridazine 4-Aminophenyl, Ethyl carboxylate N/A ~350 (estimated) Unspecified (likely nucleophilic substitution)

Key Findings and Differences

The latter two cores are more electron-rich, which may alter reactivity .

Substituent Effects: The benzofuran-2-amido group in the target compound introduces rigidity and hydrogen-bonding capacity, contrasting with the methylthiophene () or dipentylamine () groups. These differences impact solubility and target selectivity. The 4-chlorophenyl substituent (shared with ) is associated with enhanced lipophilicity and metabolic stability compared to the 4-aminophenyl group in , which may improve bioavailability but reduce stability .

Synthetic Complexity :

  • The target compound likely requires amide coupling (e.g., EDC/HOBt) and esterification steps, whereas ’s compound employs Suzuki-Miyaura cross-coupling, a method favoring scalability and regioselectivity . ’s compound emphasizes crystallographic precision (R factor = 0.054), suggesting rigorous structural validation .

Physicochemical Properties :

  • The absence of melting point data for the target compound contrasts with ’s analogue (227–230°C), which reflects its crystalline stability. The higher molecular weight of ’s compound (560.2 g/mol) may correlate with lower solubility compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.